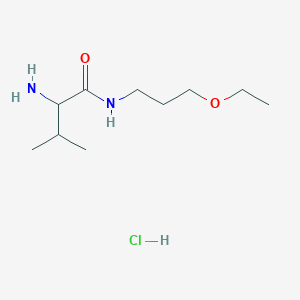

2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride

説明

“2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O2 . It’s used in various scientific research applications.

Physical and Chemical Properties Analysis

This compound is stored sealed in dry conditions at room temperature . Detailed physical and chemical properties such as boiling point were not available in the search results.科学的研究の応用

Anticonvulsant and Pain-Attenuating Properties

- Anticonvulsant Activities : Research on primary amino acid derivatives (PAADs) has demonstrated that certain N'-benzyl 2-substituted 2-amino acetamides exhibit pronounced activities in anticonvulsant models and neuropathic pain models. These compounds, including variations like (R)-N'-benzyl 2-amino-3-methylbutanamide, have shown to outperform traditional anticonvulsants such as phenobarbital in maximal electroshock seizure (MES) models. Modifications at specific sites within these compounds can enhance their anticonvulsant activity, suggesting the potential for developing new classes of anticonvulsants based on structural optimization (King et al., 2011).

Molecular Synthesis and Cyclization

- Cyclopropanecarboxamides Formation : Studies have illustrated the synthetic utility of N,N-disubstituted 4-hydroxy-2-methylbutanamides in generating cyclopropanecarboxamides, highlighting a base-catalyzed cyclization method. Such research underscores the potential for chemical synthesis and transformation techniques to create novel compounds with specific structural features, which could be relevant for developing new pharmaceuticals or materials (Mekhael et al., 2011).

Collagenase Inhibition for Tissue Regeneration

- Collagenase Inhibitor Ointments : Investigations into collagenase inhibitor ointments have demonstrated significant effects on collagen degradation and qualitative tissue changes in animal models. These studies involve compounds structurally similar to 2-Amino-N-(3-ethoxypropyl)-3-methylbutanamide hydrochloride, indicating the broader relevance of such compounds in medical research, particularly in tissue regeneration and wound healing applications (Nishizawa et al., 2009).

Matrix Metalloproteinase (MMP) Inhibition for Imaging Studies

- MMP Inhibitors for PET Imaging : The development of fluorine-18 labelled derivatives of MMP inhibitors for PET imaging purposes reflects the intersection of chemical synthesis and biomedical imaging. This research suggests the potential use of structurally related compounds in designing imaging agents that can target specific enzymes or pathways within the body, aiding in the diagnosis and monitoring of diseases (Wagner et al., 2009).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire. It should be handled under inert gas and protected from moisture .

特性

IUPAC Name |

2-amino-N-(3-ethoxypropyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-4-14-7-5-6-12-10(13)9(11)8(2)3;/h8-9H,4-7,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCJXNUPWBZJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

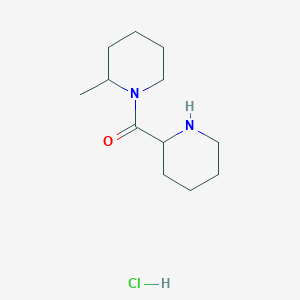

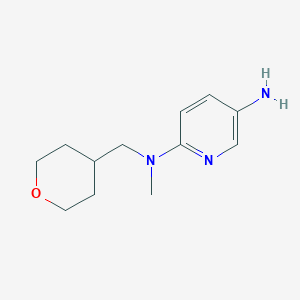

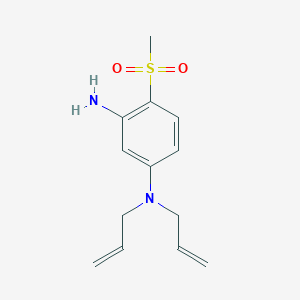

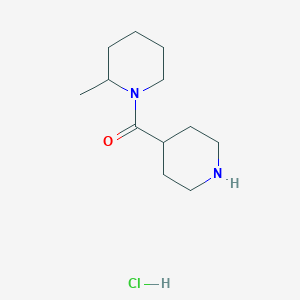

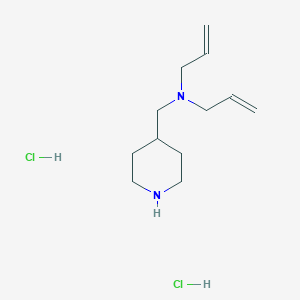

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)

![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)

![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)